Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate

Description

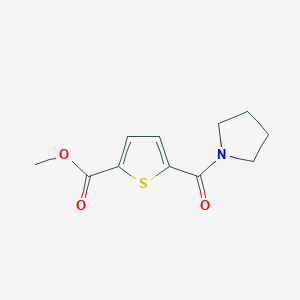

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate is a thiophene-derived compound featuring a methyl ester at the 2-position and a pyrrolidine-1-carbonyl group at the 5-position of the thiophene ring. This structure combines electron-withdrawing (ester) and electron-donating (amide) groups, making it a versatile intermediate in medicinal chemistry and materials science. The pyrrolidine moiety enhances solubility in polar organic solvents, while the thiophene core contributes to π-π stacking interactions, which are critical in ligand-receptor binding or polymer applications.

Properties

IUPAC Name |

methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-11(14)9-5-4-8(16-9)10(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKIEDIIUUAJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679773 | |

| Record name | Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921596-43-2 | |

| Record name | Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Research Findings

The following table summarizes various preparation methods along with their yields and conditions based on literature findings.

| Method | Yield | Reaction Conditions | Notes |

|---|---|---|---|

| Condensation with Base | ~70% | Base (e.g., NaOH), solvent (e.g., DMF), reflux | Effective for high purity |

| Iodomethane Reaction | ~60% | Sodium carbonate, DMF, room temperature | Good for large-scale synthesis |

| Hydrolysis followed by Esterification | ~65% | Reflux in ethanol, addition of acid chlorides | Multi-step process but offers high yields |

| Direct Esterification | ~75% | Acid catalyst, DMF, under reflux | Simplifies purification |

Analysis of Reaction Conditions

The choice of reaction conditions is critical for optimizing yield and purity:

Temperature Control : Higher temperatures generally enhance reaction rates but may lead to side reactions. Most successful syntheses are conducted under reflux conditions.

Solvent Selection : Solvents like DMF and ethanol are preferred due to their ability to dissolve reactants effectively and facilitate the reaction.

Base Choice : The use of strong bases such as sodium carbonate or potassium hydroxide can significantly influence the reaction pathway and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

Reduction: Reduction of the carbonyl group to alcohols.

Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nitrating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols .

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Research : Preliminary studies indicate that methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting potential applications in oncology.

- Metabolic Disorders : The compound has been identified as a GPR119 agonist, which positions it as a candidate for treating metabolic disorders such as obesity and diabetes. GPR119 receptors are involved in regulating glucose homeostasis and insulin secretion, making this compound relevant for therapeutic interventions in metabolic syndrome .

- Antimicrobial Activity : The biological activity of the compound extends to antimicrobial properties. Research indicates that derivatives of thiophene-containing compounds exhibit significant activity against various bacterial strains, which may lead to the development of new antibiotics .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on A549 human pulmonary cancer cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: GPR119 Modulation

Research focused on the modulation of GPR119 receptors revealed that this compound enhances insulin secretion in vitro. This finding supports its application in developing treatments for type 2 diabetes and obesity management .

Comparison Table of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 3-[(pyrrolidine-1-carbothioyl)amino]thiophene-2-carboxylate | Thiophene ring with carbothioyl group | Enhanced reactivity due to sulfur substitution |

| 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid | Lacks ester group | Different solubility and reactivity profiles |

| Methyl 2-[(4-methoxybenzoyl)amino]-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate | Additional methoxy and benzoyl groups | Enhanced lipophilicity and diverse biological activity |

Mechanism of Action

The mechanism of action of Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiophene-2-carboxylate derivatives are widely studied for their pharmacological and material properties. Below is a comparative analysis of Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate and structurally related compounds:

Key Differences

Substituent Effects: The pyrrolidine-1-carbonyl group in the target compound provides a secondary amide linkage, which improves hydrogen-bonding capacity compared to the tertiary dimethylamino group in or the nonpolar bromo group in . Imidazole-containing derivatives (e.g., Compound 10) exhibit higher basicity and metal-coordinating ability, making them suitable for targeting protein-protein interactions (PPIs) .

Synthetic Routes: Microwave-assisted synthesis (e.g., ) achieves near-quantitative yields for amino-thiophene derivatives, whereas halogenated intermediates (e.g., Compound 8) rely on palladium-catalyzed cross-coupling for functionalization . The pyrrolidine-carbonyl group may require amide coupling agents (e.g., EDC/HOBt) or direct acylation of a thiophene-5-carboxylic acid precursor.

Physicochemical Properties: Solubility: The target compound’s pyrrolidine group enhances solubility in DMSO and ethanol compared to the hydrophobic 3-methoxyphenyl group in . Reactivity: Brominated derivatives (e.g., Compound 8) are more reactive in cross-coupling reactions, whereas imidazole derivatives (e.g., Compound 10) are prone to protonation at physiological pH .

Biological Relevance: Imidazole-containing thiophenes (e.g., AZ-007) are prioritized in PPI stabilizer development due to their mimicry of histidine residues in protein interfaces .

Research Findings and Implications

- Pharmacological Potential: The pyrrolidine-1-carbonyl group’s resemblance to proline derivatives hints at possible bioactivity in peptide-mimetic drug candidates. However, imidazole-based analogues (e.g., AZ-007) dominate current PPI-focused research .

- Material Science : The thiophene-ester backbone is exploited in conductive polymers, where substituent polarity modulates electron mobility. The target compound’s amide group may introduce intermolecular hydrogen bonding, enhancing material stability .

Biological Activity

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrrolidine and subsequent esterification processes. The following general synthetic route is often employed:

- Formation of Thiophene Derivative : Start with commercially available thiophene-2-carboxylic acid.

- Pyrrolidine Attachment : React with pyrrolidine under acidic conditions to form the pyrrolidine derivative.

- Methyl Ester Formation : Convert the carboxylic acid to a methyl ester using methanol and an acid catalyst.

Biological Activity

This compound exhibits several biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds, including this compound, show significant anticancer properties. For example, a study evaluated the cytotoxic effects on A549 lung adenocarcinoma cells, revealing that certain modifications to the thiophene structure enhance its efficacy against cancer cells while maintaining low toxicity to normal cells .

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 15 | A549 (Lung Cancer) | |

| Cisplatin | 10 | A549 (Lung Cancer) | Standard |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against various microbial strains. A notable study indicated that modifications in the thiophene structure could lead to enhanced activity against multidrug-resistant Staphylococcus aureus strains, which are significant pathogens in clinical settings .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MDR) | 0.031 - 0.12 µg/mL |

| E. coli | >1 µg/mL |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It can interact with cellular receptors that regulate apoptosis and cell cycle progression.

- Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial activity.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against various cancer cell lines. The results indicated a selective cytotoxic effect on cancerous cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .

Case Study 2: Antimicrobial Resistance

A separate investigation focused on the compound's efficacy against resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics targeting resistant pathogens .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate, and how are reaction parameters optimized?

- Methodological Answer : A common approach involves coupling pyrrolidine-1-carbonyl chloride with methyl 5-aminothiophene-2-carboxylate under anhydrous conditions. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and using a base like triethylamine to scavenge HCl. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly impact yield and purity. Post-reaction purification via column chromatography (hexane/EtOAc, 3:1) is typical .

- Critical Parameters : Monitor reaction progress by TLC (Rf = 0.45 in hexane/EtOAc). Yields ~60–68% are achievable, with instability in intermediates requiring immediate use in subsequent steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H NMR : Key signals include the thiophene proton doublets (δ 6.77–7.63 ppm, J = 2.0 Hz) and the methyl ester singlet (δ 3.85–3.86 ppm). Pyrrolidine carbonyl protons may appear as broad signals due to rotational restriction .

- IR : Confirm carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹) and amide bonds (N–H bends at ~1550 cm⁻¹).

- Resolution of Contradictions : Discrepancies in integration ratios or unexpected splitting may arise from impurities or diastereomeric byproducts. Repurification or 2D NMR (e.g., COSY, HSQC) can clarify assignments .

Q. What crystallographic tools are recommended for resolving its 3D structure?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Key steps include data collection at low temperature (100 K) to minimize thermal motion, integration of intensity data with SAINT, and refinement of anisotropic displacement parameters. Hydrogen atoms are typically placed geometrically. The software’s robust handling of twinned data and high-resolution structures makes it ideal for small-molecule crystallography .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy.

- Molecular Dynamics (MD) : Simulate ligand-protein binding using AMBER or GROMACS. Parameterize the compound with GAFF force fields and solvate in TIP3P water. Analyze RMSD and binding free energy (MM-PBSA) to assess stability .

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like enzymes, using PyMOL for visualization .

Q. What strategies improve synthetic yield when scaling up reactions?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the ester group).

- Catalysis : Employ Pd-catalyzed cross-coupling for introducing substituents to the thiophene ring, improving regioselectivity.

- In Situ Monitoring : Use ReactIR or PAT tools to track intermediates and optimize reaction termination .

Q. How are mechanistic pathways elucidated for its participation in multicomponent reactions?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C or ²H at the carbonyl group to trace acyl transfer steps via NMR or MS.

- Kinetic Studies : Perform variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡). Use stopped-flow techniques for rapid kinetic analysis of intermediates .

- Theoretical Analysis : Compare computed transition states (at MP2/cc-pVTZ level) with experimental data to validate mechanisms .

Q. How can structural analogs be designed to enhance pharmacological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the pyrrolidine ring with piperidine or morpholine to modulate lipophilicity (logP).

- Fragment-Based Design : Use X-ray co-crystal structures to identify key binding motifs. For example, replacing the methyl ester with a tert-butyl group (as in related analogs) may improve metabolic stability .

- SAR Studies : Synthesize derivatives with varying thiophene substituents (e.g., halogens, methyl groups) and assay activity against target proteins .

Data Analysis & Contradictions

Q. How are contradictions between computational predictions and experimental crystallographic data resolved?

- Methodological Answer :

- Refinement Checks : In SHELXL, adjust weighting schemes and restraints for bond lengths/angles. Validate with R1/wR2 convergence (<5% discrepancy).

- Dynamic Effects : MD simulations can reveal conformational flexibility not captured in static X-ray structures. Compare ensemble-averaged models with crystallographic B-factors .

Q. What statistical methods validate reproducibility in synthetic protocols?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.